(3R)-1-Acetylpyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3R)-1-acetylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-3-2-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQQMBBBBFVNMN-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst Optimization and Reaction Conditions
Critical parameters include:
Table 1: Hydrogenation Performance Under Varied Conditions
| S/C Ratio | Temperature (°C) | H₂ Pressure (bar) | ee (%) | Yield (%) |
|---|---|---|---|---|
| 500 | 30 | 40 | >99.9 | 88 |
| 1,000 | 30 | 40 | 99.5 | 85 |
| 500 | 50 | 40 | 98.7 | 82 |
Post-hydrogenation, N-debenzylation via Pd/C-catalyzed hydrogenolysis followed by acetylation with acetic anhydride furnishes the title compound. However, this method requires multi-step protection/deprotection sequences, increasing process complexity.
Asymmetric Organocatalytic Michael Addition-Cyclization
A 2017 study developed an organocatalytic route to pyrrolidine-3-carboxylic acids via a Michael addition-cyclization cascade. Using a thiourea-based catalyst (10 mol%), β-nitrostyrene derivatives react with α,β-unsaturated aldehydes to form γ-nitroaldehydes, which undergo cyclization upon treatment with TFA (Scheme 2). This method achieves 92% ee for the (3R)-enantiomer, though direct acetylation remains unexplored in the literature.
Substrate Scope and Limitations
-
Electron-deficient nitrostyrenes : Enhance reaction rates (k = 0.18 min⁻¹) but reduce ee by 5–7% due to steric crowding.
-
Steric hindrance : Bulky substituents at the α-position of aldehydes decrease cyclization efficiency (<50% yield).
Derivatization of L-Proline via N-Acylation
N-Acetylation of pyrrolidine-3-carboxylic acid derivatives derived from L-proline offers a modular approach. A 2020 protocol details the synthesis of N-acetylpyrrolidines through:
-
N-Alkylation : L-proline reacts with benzyl chloride in DMF/K₂CO₃ to yield N-benzylpyrrolidine-2-carboxylic acid (88% yield).
-
Esterification : Treatment with SOCl₂/MeOH converts the acid to its methyl ester (91% yield).
-
Grignard Acetylation : Methyl magnesium iodide attacks the ester, forming the acetyl group (88–91% yield).
Stereochemical Integrity During Functionalization
Racemization risks arise during the Grignard step due to basic conditions. However, maintaining temperatures ≤0°C and reaction times ≤2 h preserves >98% ee for the (3R)-isomer.
Table 2: N-Acylation Efficiency Across Derivatives
| Starting Material | Acetylating Agent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| N-Benzylproline | MeMgI | 0 | 1.5 | 91 | 98.3 |
| N-Tosylproline | MeMgI | 25 | 3 | 88 | 95.6 |
Comparative Analysis of Methodologies
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
(3R)-1-Acetylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
(3R)-1-Acetylpyrrolidine-3-carboxylic acid features a pyrrolidine ring with an acetyl group at the first position and a carboxylic acid at the third position. Its molecular formula is , and it exhibits unique reactivity due to the presence of both electron-withdrawing and electron-donating groups.
Organic Synthesis
This compound serves as an essential building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in creating heterocyclic compounds, which are prevalent in pharmaceuticals .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on α-amylase and α-glucosidase. The findings revealed that the compound significantly reduced enzyme activity, indicating its potential as a therapeutic agent for diabetes management.
Case Study 2: Antimicrobial Properties
In a comparative analysis of pyrrolidine derivatives, this compound was evaluated for its antimicrobial efficacy against various bacterial strains. Although specific results were inconclusive, the study highlighted the need for further research into its antimicrobial potential.
Data Table: Comparison of Biological Activities
| Compound | Enzyme Inhibition | Antimicrobial Activity | Anticancer Potential |
|---|---|---|---|
| This compound | Yes | Potential | Under Investigation |
| Related Pyrrolidine Derivative A | Yes | Confirmed | Yes |
| Related Pyrrolidine Derivative B | No | Potential | Yes |
Mechanism of Action
The mechanism of action of (3R)-1-Acetylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Stereochemical Variants
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
Biological Activity
(3R)-1-Acetylpyrrolidine-3-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C₇H₁₁NO₃
- Molecular Weight : 155.17 g/mol
The compound features a pyrrolidine ring with an acetyl group and a carboxylic acid functional group, which contribute to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Enzyme Inhibition : Research has shown that derivatives of N-acetylpyrrolidine exhibit significant inhibitory effects on carbohydrate hydrolysis enzymes, particularly α-glucosidase and α-amylase, which are implicated in glucose metabolism and diabetes management .
- Covalent Bond Formation : The aldehyde group present in related compounds can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity.
1. Antidiabetic Properties
One of the most notable biological activities of this compound is its potential as an antidiabetic agent. Studies indicate that this compound can inhibit enzymes involved in carbohydrate digestion, thereby reducing postprandial glucose levels:
These findings suggest that this compound could be developed into a therapeutic agent for managing type 2 diabetes mellitus.
2. Neuroprotective Effects
Emerging evidence suggests that derivatives of this compound may also exhibit neuroprotective properties. Some studies have indicated that related pyrrolidine compounds can act as acetylcholinesterase inhibitors, which are beneficial in the treatment of neurodegenerative diseases like Alzheimer's .
Case Study 1: Inhibition of Carbohydrate Hydrolysis Enzymes
A study conducted on N-substituted acetylpyrrolidine derivatives demonstrated their ability to inhibit α-glucosidase and α-amylase effectively. The experimental setup involved varying concentrations of the compound against these enzymes, showing promising results for potential therapeutic applications in diabetes management .
Case Study 2: Antioxidant Activity
Research has also explored the antioxidant properties of this compound. The compound exhibited significant free radical scavenging activity, which could contribute to its neuroprotective effects and overall health benefits .
Comparison with Related Compounds
A comparison table highlighting the biological activities of this compound and related compounds is provided below:
| Compound | α-Glucosidase Inhibition | α-Amylase Inhibition | Neuroprotective Activity |
|---|---|---|---|
| This compound | High | High | Moderate |
| N-(Benzyl)-2-acetylpyrrolidine | Moderate | High | Low |
| N-(Tosyl)-2-acetylpyrrolidine | High | Moderate | Moderate |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for (3R)-1-Acetylpyrrolidine-3-carboxylic acid in academic settings?
- Answer : The compound can be synthesized via:
-
Asymmetric Hydrogenation : Enantioselective reduction of prochiral precursors using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (3R) configuration .
-
Enzymatic Resolution : Kinetic resolution of racemic mixtures using lipases or esterases to isolate the desired enantiomer .
-
Ring-Opening Reactions : Functionalization of pyrrolidine derivatives with acetyl and carboxylic acid groups under controlled conditions .
-
Example Protocol : A typical procedure involves reacting (3R)-3-aminopyrrolidine-3-carboxylic acid with acetyl chloride in anhydrous DCM, followed by purification via column chromatography (silica gel, EtOAc/hexane gradient) .
Method Yield Key Conditions Asymmetric Hydrogenation 65-75% H₂ (50 psi), Ru-BINAP, MeOH, 25°C Enzymatic Resolution 40-50% Lipase PS-IM, TBME, 37°C Ring-Opening 55-60% AcCl, DCM, 0°C to RT
Q. Which spectroscopic techniques are essential for structural validation?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm acetyl group integration (δ ~2.1 ppm for CH₃CO) and pyrrolidine ring protons .
- X-ray Crystallography : Resolves stereochemical ambiguity by determining crystal packing and hydrogen-bonding networks (e.g., Cambridge Structural Database protocols) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ m/z calculated for C₇H₁₁NO₃: 157.0739) .
Q. How is enantiomeric purity validated for this compound?
- Answer :
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers (retention time comparison against racemic standards) .
- Optical Rotation : Measure [α]D²⁵ (e.g., +15.6° for (3R)-configured derivatives in methanol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?
- Answer : Discrepancies often arise from catalyst selectivity or reaction kinetics. Mitigation strategies include:
- Chiral Catalyst Screening : Test Ru-, Rh-, or Ir-based catalysts to optimize enantiomeric excess (e.g., Ru-(S)-SynPhos for >90% ee) .
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediates causing racemization .
- Crystallographic Validation : Compare experimental X-ray data with computational models (e.g., Mercury software) to confirm configuration .
Q. What strategies assess stability under physiological conditions for biomedical applications?
- Answer :
- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–8) at 37°C for 24 hours, analyze degradation via HPLC .
- Serum Stability Testing : Expose to fetal bovine serum (10% v/v) and quantify remaining compound using LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to guide storage conditions (e.g., Td >150°C suggests room-temperature stability) .
Q. How are computational models used to predict biological activity of derivatives?
- Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; prioritize derivatives with ΔG < -8 kcal/mol .
- QSAR Studies : Correlate substituent effects (e.g., acetyl vs. benzoyl groups) with IC₅₀ values from enzyme inhibition assays .
- MD Simulations : Analyze ligand-protein complex stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
- Answer : Variability often stems from reagent purity or reaction scaling. Recommendations:
- Reproduce Under Standardized Conditions : Use anhydrous solvents and rigorously exclude moisture .
- Microscale Screening : Optimize parameters (e.g., temperature, catalyst loading) in parallel reactors before scaling up .
Key Research Findings
- Stereochemical Integrity : The (3R) configuration is critical for binding to L-proline transporters, as shown in comparative studies with (3S) analogs .
- Biological Relevance : Derivatives exhibit inhibitory activity against prolyl oligopeptidase (POP) with IC₅₀ values <10 μM, suggesting potential in neurodegenerative disease research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
